REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([CH2:13][CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][CH:19](OC(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:18][CH2:17]2)=[O:12])=[CH:9][CH:10]=1)([CH3:4])[CH3:3].CC(C(O)=O)(C1C=CC(C(CCCN2CCC([O:56][CH:57]([C:64]3[CH:65]=[CH:66][CH:67]=[CH:68][CH:69]=3)[C:58]3[CH:59]=[CH:60][CH:61]=[CH:62][CH:63]=3)CC2)=O)=CC=1)C>CS(C)=O>[CH3:4][C:2]([C:5]1[CH:6]=[CH:7][C:8]([CH:11]([OH:12])[CH2:13][CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][CH:19]([C:57]([OH:56])([C:64]3[CH:65]=[CH:66][CH:67]=[CH:68][CH:69]=3)[C:58]3[CH:63]=[CH:62][CH:61]=[CH:60][CH:59]=3)[CH2:18][CH2:17]2)=[CH:9][CH:10]=1)([CH3:1])[CH3:3]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C=1C=CC(=CC1)C(=O)CCCN2CCC(CC2)OC(C=3C=CC=CC3)C=4C=CC=CC4)C(=O)O
|
Name
|
|
Quantity
|
1 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C=1C=CC(=CC1)C(=O)CCCN2CCC(CC2)OC(C=3C=CC=CC3)C=4C=CC=CC4)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
426 μL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
162 μL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To prepare the 10 mM stock solution of PS1, 1 mg of PS1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C=1C=CC(=CC1)C(CCCN2CCC(CC2)C(C=3C=CC=CC3)(C=4C=CC=CC4)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |